molecular formula C12H25N B2988830 3-Cyclohexyl-2,3-dimethylbutan-1-amine CAS No. 2248326-21-6

3-Cyclohexyl-2,3-dimethylbutan-1-amine

Cat. No.: B2988830
CAS No.: 2248326-21-6
M. Wt: 183.339
InChI Key: FFASILRPBFREHN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,3-dimethylbutan-1-amine is a branched aliphatic amine featuring a cyclohexyl substituent at the third carbon of a dimethylbutane backbone. For instance, cyclohexyl groups are known to enhance lipophilicity, which may influence bioavailability compared to smaller cyclic systems like cyclobutane .

Properties

IUPAC Name

3-cyclohexyl-2,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASILRPBFREHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,3-dimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexylamine with appropriate alkyl halides under basic conditions. Another approach is the reductive amination of cyclohexanone with 2,3-dimethylbutan-1-amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexyl-2,3-dimethylbutan-1-amine may involve the catalytic hydrogenation of cyclohexanone followed by amination with 2,3-dimethylbutan-1-amine. This process typically employs catalysts such as nickel or cobalt to facilitate the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

3-Cyclohexyl-2,3-dimethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Ring Size Impact : The cyclohexyl group in the target compound contributes to higher molecular weight and lipophilicity compared to cyclobutane analogs (e.g., 3,3-dimethylcyclobutan-1-amine hydrochloride), which may enhance blood-brain barrier penetration .

Reactivity and Functional Group Analysis

The primary amine group in 3-Cyclohexyl-2,3-dimethylbutan-1-amine is expected to exhibit basicity comparable to aliphatic amines (pKa ~10–11). However, steric hindrance from the dimethyl and cyclohexyl groups may slightly reduce nucleophilicity.

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